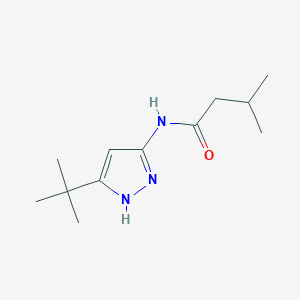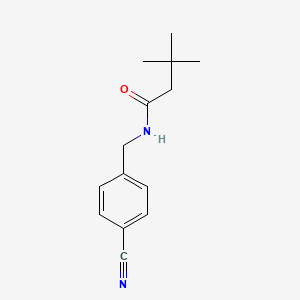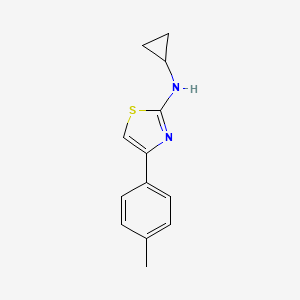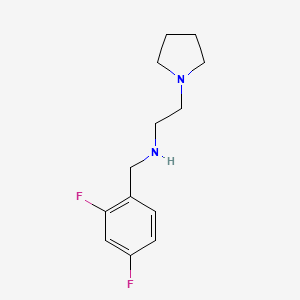
n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide: is an organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position and a 3-methylbutanamide moiety at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the 3-Methylbutanamide Moiety: The final step involves the acylation of the pyrazole ring with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the carbonyl group in the 3-methylbutanamide moiety, converting it to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-methylbutanamide
- N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-4-methylbutanamide
Comparison:
- Structural Differences: The position of the methyl group in the butanamide moiety varies among these compounds.
- Reactivity: The reactivity can differ based on the steric and electronic effects imparted by the different substituents.
- Applications: While all these compounds may have similar applications, their specific properties and effectiveness can vary, making each unique in its own right.
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-(5-tert-butyl-1H-pyrazol-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H21N3O/c1-8(2)6-11(16)13-10-7-9(14-15-10)12(3,4)5/h7-8H,6H2,1-5H3,(H2,13,14,15,16) |
Clé InChI |
OFRCVDOWQMCXNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=NNC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)










![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
